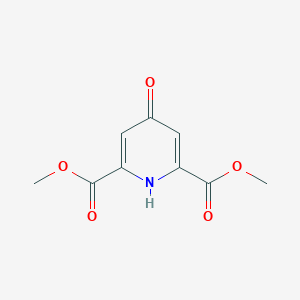

dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERASHUCDLDGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343829 | |

| Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19872-91-4 | |

| Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. The information is compiled from various chemical databases and scientific literature to support research and development activities.

Chemical Identity

This compound is a pyridine derivative with two methoxycarbonyl groups at positions 2 and 6, and a hydroxyl group at position 4.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate |

| CAS Number | 19872-91-4 |

| Molecular Formula | C₉H₉NO₅[1][2] |

| Molecular Weight | 211.17 g/mol [1][2] |

| InChI Key | FERASHUCDLDGHK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=O)C=C(N1)C(=O)OC[2] |

Physicochemical Properties

A summary of the available quantitative data on the physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available | - |

| Boiling Point | 162 °C at 15 mmHg (lit.)[1] | Guidechem[1] |

| Solubility | Very soluble in water (for the parent acid)[3] | Guidechem[3] |

| pKa (Predicted) | 6.58 ± 0.23[2] | Guidechem[2] |

| XLogP3-AA | -0.4 | Guidechem[3] |

| Topological Polar Surface Area | 81.7 Ų | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 6[2] | Guidechem[2] |

| Rotatable Bond Count | 2 | Guidechem[3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized procedures and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in a specific solvent at a given temperature.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

This compound

-

Solvents of interest (e.g., water, ethanol, DMSO)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the bath for a short period to allow for initial settling of the undissolved solid.

-

Carefully remove the vial and centrifuge it at a high speed to pellet the remaining solid.

-

Withdraw a known volume of the supernatant liquid using a pipette, being careful not to disturb the solid pellet.

-

Dilute the supernatant to a suitable concentration with the same solvent in a volumetric flask.

-

Analyze the concentration of the diluted solution using a calibrated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Concepts

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

Conceptual Diagram: Enzyme Inhibition

While specific signaling pathways for this compound are not well-documented, pyridine dicarboxylate derivatives are known to act as enzyme inhibitors. The following diagram illustrates the general concept of competitive enzyme inhibition.

Caption: Conceptual diagram of competitive enzyme inhibition.

References

Synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate from chelidamic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, a valuable intermediate in pharmaceutical development, from chelidamic acid. The document details the underlying chemical transformation, presents a comprehensive experimental protocol, and includes quantitative data and characterization for the resulting product.

Introduction

This compound, also known as dimethyl chelidamate, is a key building block in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with two ester functionalities and a hydroxyl group, offers multiple points for chemical modification, making it a versatile precursor for drug discovery and development. The synthesis from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a direct and efficient method, typically achieved through a Fischer-Speier esterification.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed esterification of the two carboxylic acid groups of chelidamic acid with methanol. The reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of methanol is typically used as the solvent, and a strong acid catalyst, such as sulfuric acid, is employed.

Reaction:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs at both carboxylic acid groups to yield the final dimethyl ester.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from chelidamic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Chelidamic Acid | 10 g (55 mmol) | [1] |

| Methanol | 200 mL | [1] |

| Sulfuric Acid (catalyst) | 0.2 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C) | [1][2] |

| Reaction Time | 3 hours | [1] |

| Product | ||

| Yield | 9.4 g (82%) | [1] |

| Appearance | White solid | [1] |

| Characterization | ||

| ¹H NMR (300 MHz, DMSO-d6) | δ 11.58 (s, 1H, OH), 7.57 (s, 2H, py-H), 3.87 (s, 6H, OCH₃) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure.[1]

Materials:

-

Chelidamic acid (10 g, 55 mmol)

-

Methanol (200 mL)

-

Concentrated Sulfuric Acid (0.2 mL)

-

Distilled Water

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a magnetic stir bar.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the stirred suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[1]

-

Cooling and Solvent Removal: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. The mixture may become a solid mass upon cooling.

-

Solvent Evaporation: Remove the methanol in vacuo using a rotary evaporator to obtain the crude product as a white solid.[1]

-

Purification:

-

Isolate the white solid by filtration using a Büchner funnel.

-

Wash the solid with distilled water (3 x 50 mL) to remove any remaining acid and unreacted starting material.[1]

-

Dry the purified product under vacuum to yield this compound.

-

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

References

Technical Guide: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

CAS Number: 19872-91-4

This technical guide provides a comprehensive overview of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a pyridine derivative with two methoxycarbonyl groups at positions 2 and 6, and a hydroxyl group at position 4. Its chemical structure and properties make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 19872-91-4 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| Boiling Point | 349 °C at 760 mmHg | [1] |

| Physical Form | Solid | [3] |

| Purity | 98% | [3] |

| Storage | Room temperature, dry, sealed | [1][3] |

| Synonyms | Dimethyl 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylate | [3] |

| pKa (Predicted) | 6.58 ± 0.23 | [2] |

Synthesis Protocol

A likely synthetic route to this compound involves a two-step process: the synthesis of its precursor, 4-hydroxypyridine-2,6-dicarboxylic acid, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic acid

This procedure is based on the reaction of dimethyl oxalate and acetone.[4]

Materials:

-

Dimethyl oxalate

-

Acetone

-

Sodium ethoxide solution in ethanol (20%)

-

Ethanol

-

Concentrated hydrochloric acid

-

Ammonium hydroxide

-

Activated carbon

-

Ice

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a drying tube, add 102 g of a 20% sodium ethoxide ethanol solution and stir well.

-

In a separate flask, mix 8.54 g of acetone and 36.6 g of dimethyl oxalate. Add ethanol dropwise at room temperature until the dimethyl oxalate is completely dissolved.

-

Add the acetone/dimethyl oxalate/ethanol mixture dropwise to the sodium ethoxide solution. The reaction mixture will gradually turn yellow.

-

When approximately 75% of the mixture has been added, heat the reaction to 70 °C.

-

After the addition is complete, continue stirring for 2 hours to obtain a yellow viscous paste.

-

Cool the system to 0-5 °C and add 52 mL of concentrated hydrochloric acid and 40 g of crushed ice to adjust the pH to 7, then filter.

-

Add 60 mL of concentrated hydrochloric acid to the filtrate and heat to 100 °C for 5-10 hours.

-

Cool the solution to 5 °C, add 155 mL of ice water, stir, and filter the precipitate.

-

Wash the solid with a small amount of ice water. The solid can be decolorized with activated carbon and recrystallized.

-

To 21.1 g of the recrystallized solid, cool to 0 °C and add 145 mL of ammonia water dropwise.

-

Allow the suspension to warm to room temperature and stir for 48 hours.

-

Remove excess ammonia under reduced pressure.

-

Add 60 mL of water, decolorize with activated carbon by heating, and filter while hot.

-

Adjust the filtrate's pH to 1 with concentrated hydrochloric acid to obtain a white precipitate.

-

Cool the system to 0-5 °C, filter the precipitate, and wash with a small amount of ice water.

-

The resulting solid is 4-hydroxypyridine-2,6-dicarboxylic acid.

Step 2: Fischer Esterification to this compound

This is a general procedure for the esterification of pyridine carboxylic acids and would be adapted for 4-hydroxypyridine-2,6-dicarboxylic acid.[5][6]

Materials:

-

4-Hydroxypyridine-2,6-dicarboxylic acid (from Step 1)

-

Methanol (large excess, to act as solvent and reagent)

-

Strong acid catalyst (e.g., sulfuric acid, H₂SO₄)

Procedure:

-

Suspend the 4-hydroxypyridine-2,6-dicarboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various organic molecules.[1] Its structural features are of interest to medicinal chemists and drug development professionals.

-

Pharmaceutical Intermediate: This compound is utilized in the production of more complex molecules for pharmaceutical applications, including potential antiviral and antibacterial agents.[1] The pyridine scaffold is a common motif in many biologically active compounds.[7]

-

Enzyme Inhibitor Design: The structure of this compound can mimic biologically active pyridine derivatives, making it a candidate for the design of enzyme inhibitors.[1]

-

Coordination Chemistry: The presence of nitrogen and oxygen atoms allows for chelation with metal ions, making it useful in the development of coordination compounds and in catalysis.[1][8]

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 19872-91-4 [sigmaaldrich.com]

- 4. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Potential of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is a heterocyclic organic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its pyridine core, substituted with both a hydroxyl group and two methyl ester functionalities, provides a versatile scaffold for the development of new pharmaceuticals, particularly in the realms of antiviral and antibacterial research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its role as a building block in drug discovery.

Core Compound Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 19872-91-4 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 166.0-170.0 °C | |

| Boiling Point (est.) | 466.4 ± 40.0 °C at 760 mmHg | |

| InChI Key | FERASHUCDLDGHK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CC(=O)C=C(N1)C(=O)OC | [1] |

Synthesis Protocol: Esterification of Chelidamic Acid

The primary route for the synthesis of this compound is through the Fischer esterification of its precursor, 4-hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. This reaction involves the acid-catalyzed esterification with methanol.

Materials and Reagents

-

4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and workup

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxypyridine-2,6-dicarboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The addition should be done dropwise, preferably in an ice bath to control any exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for several hours to drive the esterification to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a product of high purity.

Role in Drug Discovery and Development

This compound serves as a valuable scaffold in medicinal chemistry. Its utility stems from the presence of multiple functional groups that can be selectively modified to create a diverse library of compounds for biological screening.

A Versatile Chemical Intermediate

The core structure of this compound is a recurring motif in various biologically active molecules. It is utilized as a key intermediate in the synthesis of compounds with potential antiviral and antibacterial properties.[3] The ester groups can be hydrolyzed back to carboxylic acids or converted to amides, while the hydroxyl group can be alkylated or acylated, and the pyridine nitrogen can be quaternized, allowing for extensive structural diversification.

Metal-Chelating Properties

The parent molecule, 4-hydroxypyridine-2,6-dicarboxylic acid, is a known chelating agent for various metal ions.[4] This property is of interest in the design of enzyme inhibitors, particularly for metalloenzymes, where the chelation of the active site metal ion can lead to inhibition of enzyme activity. The dimethyl ester derivative may retain some of this chelating ability or can be readily converted to derivatives with enhanced metal-binding properties.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery program.

Caption: Drug discovery workflow using the target intermediate.

This workflow highlights the journey from the precursor molecule to a potential preclinical candidate, emphasizing the central role of this compound as a versatile intermediate for generating chemical diversity.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical research communities. Its straightforward synthesis from readily available starting materials, combined with its potential for extensive chemical modification, makes it an attractive building block for the discovery of new drugs. Further exploration of its derivatives is warranted to fully realize its potential in developing novel therapies for a range of diseases.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl 4-hydroxypyridine-2,6-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic organic compounds. This guide offers a detailed examination of the expected spectral features, supported by tabulated data, comprehensive experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical application of this analytical technique.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and further investigation.

Predicted NMR Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two key signals: one for the aromatic protons on the pyridine ring and another for the methyl protons of the ester groups.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3, H-5 | 7.5 - 7.8 | Singlet | 2H | N/A |

| -OCH₃ | 3.9 - 4.1 | Singlet | 6H | N/A |

| -OH | 9.0 - 11.0 | Broad Singlet | 1H | N/A |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 164 - 166 |

| C-4 | 160 - 163 |

| C-3, C-5 | 110 - 115 |

| C=O | 165 - 168 |

| -OCH₃ | 52 - 54 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

Visualizations

To aid in the conceptualization of the molecular structure and experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: A logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The methodologies and data contained herein are intended to facilitate the accurate identification and characterization of this important heterocyclic compound, thereby supporting its application in various scientific endeavors.

Unveiling the Solid-State Architecture: A Technical Guide to the Putative Crystal Structure of Dimethyl 4-Hydroxypyridine-2,6-dicarboxylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a definitive crystal structure for dimethyl 4-hydroxypyridine-2,6-dicarboxylate monohydrate has not been publicly reported. This guide, therefore, presents a putative structure and related data by leveraging crystallographic information from the closely related compound, 2-aminopyrimidinium 4-hydroxypyridinium-2,6-dicarboxylate monohydrate.[1] The methodologies and structural principles discussed are based on established practices in small molecule X-ray crystallography.[2][3][4][5][6]

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold in the design of novel therapeutic agents and functional materials. Understanding its three-dimensional structure in the solid state is crucial for elucidating intermolecular interactions, predicting physicochemical properties, and informing rational drug design. This document provides a detailed technical overview of the anticipated crystal structure of its monohydrate form, including crystallographic data, experimental protocols for its determination, and visualizations of its structural organization.

Predicted Crystallographic Data

The following tables summarize the expected crystallographic data for this compound monohydrate, based on the analysis of 2-aminopyrimidinium 4-hydroxypyridinium-2,6-dicarboxylate monohydrate.[1]

Table 1: Crystal Data and Structure Refinement (Representative)

| Parameter | Value |

| Empirical Formula | C9H9NO5·H2O |

| Formula Weight | 229.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c (assumed) |

| a | ~17.8 Å |

| b | ~12.2 Å |

| c | ~12.1 Å |

| α | 90° |

| β | ~103.3° |

| γ | 90° |

| Volume | ~2558 Å3 |

| Z | 8 (assumed) |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | ~0.05 |

| wR-factor | ~0.13 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C2-C3 | ~1.39 |

| C3-C4 | ~1.39 |

| C4-C5 | ~1.39 |

| C5-C6 | ~1.39 |

| C2-N1 | ~1.34 |

| C6-N1 | ~1.34 |

| C4-O1 | ~1.36 |

| C2-C7 | ~1.50 |

| C7-O2 | ~1.20 |

| C7-O3 | ~1.33 |

| O3-C8 | ~1.43 |

| C6-C9 | ~1.50 |

| C9-O4 | ~1.20 |

| C9-O5 | ~1.33 |

| O5-C10 | ~1.43 |

| N1-C2-C3 | ~120 |

| C2-C3-C4 | ~120 |

| C3-C4-C5 | ~120 |

| C4-C5-C6 | ~120 |

| C5-C6-N1 | ~120 |

| C2-N1-C6 | ~120 |

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound monohydrate involves a standard workflow in X-ray crystallography.[2][3]

Synthesis and Crystallization

The synthesis of the parent compound, 4-hydroxypyridine-2,6-dicarboxylic acid, can be achieved through the condensation of dimethyl oxalate and acetone.[7] Subsequent esterification would yield the dimethyl ester.

High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] A common method for growing crystals of organic molecules is slow evaporation from a supersaturated solution.

Protocol for Crystallization:

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/water) to form a saturated solution.

-

Gently heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a loosely covered vial to allow for slow evaporation of the solvent.

-

Monitor the vial for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[5][6]

Protocol for Data Collection:

-

A single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.[6]

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.[8]

-

The crystal is exposed to a monochromatic X-ray beam.[3]

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

A complete dataset is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Protocol for Structure Solution and Refinement:

-

The diffraction intensities are integrated and corrected for experimental factors.

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with constraints.

-

The final structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted intermolecular interactions within the crystal lattice.

Caption: Experimental workflow for crystal structure determination.

Caption: Hypothetical hydrogen bonding network.

References

- 1. 2-Aminopyrimidinium 4-hydroxypyridinium-2,6-dicarboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. excillum.com [excillum.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

An In-depth Technical Guide to the Tautomeric Forms of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of this compound. It details the structural forms, influencing factors, and the experimental protocols used for their characterization, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction to Tautomerism in 4-Hydroxypyridine Derivatives

Tautomerism is a fundamental concept in organic chemistry where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 4-hydroxypyridine and its derivatives, this phenomenon manifests as a keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one).[1][2]

The position of this equilibrium is highly sensitive to the molecule's environment.[1] While the enol tautomer is generally favored in the gas phase, the keto form is typically more stable in condensed phases (solution and solid state), especially in polar solvents.[1][3][4] This preference for the keto form is attributed to factors such as favorable intermolecular hydrogen bonding and the high strength of the carbon-oxygen double bond.[5][6][7] The presence of substituents on the pyridine ring can also significantly influence the relative stabilities of the tautomers through electronic and steric effects.[1]

For this compound, the two primary tautomeric forms are:

-

Enol Form: this compound

-

Keto Form: Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate

The equilibrium between these two structures is central to understanding the compound's reactivity, physical properties, and biological activity.

Caption: Tautomeric equilibrium of the title compound.

Data Presentation: Factors Influencing Tautomeric Equilibrium

| Factor | Predominant Tautomer | Rationale | Citations |

| Physical State | |||

| Gas Phase | Enol (Hydroxy Form) | Intrinsic stability of the aromatic hydroxyl form is higher in isolation. | [1][3][4] |

| Solution | Keto (Pyridone Form) | Favored by intermolecular hydrogen bonding and solvent polarity. | [3][4][5] |

| Solid State | Keto (Pyridone Form) | Crystal packing forces and strong intermolecular hydrogen bonding stabilize the pyridone structure. | [1][4][7] |

| Solvent Polarity | |||

| Polar Solvents (e.g., water, methanol) | Keto (Pyridone Form) | Polar solvents stabilize the more polar keto tautomer. | [1][4] |

| Non-polar Solvents (e.g., cyclohexane) | Equilibrium shifts towards the Enol form | The less polar enol form is more favored. | [3][4] |

| Substituents | Varies | Electronic (inductive/resonance) and steric effects can alter the relative stabilities of the two tautomers. | [1] |

Experimental Protocols for Tautomer Characterization

The characterization of a tautomeric mixture requires specific spectroscopic and analytical techniques to identify and quantify each form.

Caption: Experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for observing both tautomers in solution, as they typically give rise to distinct sets of signals.[1][2]

-

¹H NMR: Separate peaks for the aromatic protons of each tautomer will be visible. The chemical shifts of these protons will differ due to the different electronic environments in the enol and keto forms.

-

¹³C NMR: This technique provides clear evidence for the presence of each tautomer. Key indicators include a signal for the carbonyl carbon (C=O) in the keto form (typically in the 160-180 ppm range) and a signal for the carbon bearing the hydroxyl group (C-OH) in the enol form.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups that differentiate the two tautomers.

-

Keto Form: A strong, characteristic C=O stretching vibration will be observed, typically in the region of 1640-1680 cm⁻¹.[1][2]

-

Enol Form: A characteristic O-H stretching band will be present, usually as a broad signal.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.[8] This technique can unambiguously identify which tautomer is present in the crystal lattice and provide precise bond lengths and angles, confirming the electronic distribution.[8][9]

Protocol Outline for X-ray Crystallography:

-

Crystallization: Grow a suitable single crystal of the compound from an appropriate solvent. This is often the most challenging step.[8]

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and collect X-ray diffraction data using a diffractometer.[10]

-

Structure Solution and Refinement: Process the raw diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule as it exists in the solid state.[8]

Derivatization Techniques

When tautomeric mixtures are difficult to separate or analyze, derivatization can be employed to "lock" the molecule into a single form.[1][2] This involves chemically modifying either the hydroxyl group of the enol or the N-H group of the keto tautomer.

General Protocol for N-Alkylation (to isolate the keto form):

-

Dissolution: Dissolve the tautomeric mixture of this compound in a polar aprotic solvent like DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃).

-

Alkylation: Introduce an alkylating agent (e.g., methyl iodide) and heat the reaction mixture.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent. The resulting single N-alkylated pyridone derivative can then be purified by standard methods like column chromatography.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A compilation of the key physical and chemical properties of dimethyl 4-hydroxypyridine-2,6-dicarboxylate is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| CAS Number | 19872-91-4 | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 166.0-170.0 °C | [3] |

| Boiling Point | 162°C/15mmHg (lit.) | [1][4] |

| Purity | 95% - 98% | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions or at 4°C under nitrogen. | [3] |

Solubility Profile

Currently, there is a lack of specific, quantitative data on the solubility of this compound in common organic solvents within peer-reviewed literature and chemical databases. One synthetic procedure mentions dissolving the compound in methanol for a subsequent reaction, suggesting some degree of solubility in this solvent.[5] However, without quantitative data, the exact solubility is unknown.

Given its chemical structure, which includes both polar (hydroxyl group, ester functionalities, nitrogen atom) and non-polar (aromatic ring, methyl groups) features, its solubility is expected to vary significantly across different solvents. It is likely to be more soluble in polar organic solvents such as alcohols (methanol, ethanol), and potentially in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used in drug discovery for initial solubility screening. Its solubility in non-polar solvents like hexane or toluene is expected to be low.

To utilize this compound effectively in research and development, particularly for applications such as reaction chemistry, formulation development, and biological screening, it is imperative to determine its solubility in a range of relevant solvents.

Experimental Protocol for Solubility Determination

The following section outlines a general and widely accepted experimental workflow for determining the solubility of a solid compound like this compound in various organic solvents.

Caption: A generalized workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

The vials are placed in a temperature-controlled shaker or incubator. A constant temperature (e.g., 25 °C) is maintained to ensure thermodynamic equilibrium.

-

The solutions are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

The collected supernatant is then accurately diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

The concentration of the diluted sample is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not currently available in the literature, its physicochemical properties suggest it is a crystalline solid with potential solubility in polar organic solvents. For any research or development involving this compound, it is highly recommended that its solubility be determined experimentally in the solvents relevant to the intended application. The provided general experimental workflow offers a robust starting point for such a study.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast array of pyridine-based compounds, dimethyl 4-hydroxypyridine-2,6-dicarboxylate and its derivatives have emerged as a class of molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the known biological effects of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental methodologies and structured quantitative data are presented to facilitate further research and drug development endeavors in this promising area.

Antimicrobial Activity

Derivatives of 4-hydroxypyridine-2,6-dicarboxylic acid, particularly its metal complexes and related 1,4-dihydropyridine analogues, have demonstrated notable activity against a range of microbial pathogens.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and other relevant quantitative data for various derivatives.

| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |

| Copper (II) complex with 4-hydroxypyridine-2,6-dicarboxylic acid and 2,9-dimethyl-1,10-phenanthroline | Not specified | Antimicrobial | Data not quantified | [1] |

| 1,4-Dihydropyridine derivatives | E. coli, S. aureus, B. subtilis, A. niger, P. glabrum | MIC | 4 µg/mL | [2] |

| C2-Substituted 1,4-dihydropyridine analogue (Derivative 33) | Mycobacterium smegmatis | MIC | 9 µg/mL | [3] |

| C2-Substituted 1,4-dihydropyridine analogue (Derivative 33) | Staphylococcus aureus | MIC | 25 µg/mL | [3] |

| C2-Substituted 1,4-dihydropyridine analogue (Derivative 33) | Escherichia coli | MIC | 100 µg/mL | [3] |

| C2-Substituted 1,4-dihydropyridine analogue (Derivative 4) | Mycobacterium smegmatis | MIC | 50 µg/mL | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyridine heterocyclic hybrid (Compound 3b) | Huh-7 (Hepatocellular carcinoma) | 6.54 | [4][5][6] |

| Pyridine heterocyclic hybrid (Compound 3b) | A549 (Lung carcinoma) | 15.54 | [4][5][6] |

| Pyridine heterocyclic hybrid (Compound 3b) | MCF-7 (Breast adenocarcinoma) | 6.13 | [4][5][6] |

| Pyridine heterocyclic hybrid (Compound 3a) | Not specified | Superior to Taxol | [4][5][6] |

| Pyridine heterocyclic hybrid (Compound 5a) | Not specified | Superior to Taxol | [4][5][6] |

| Pyridine heterocyclic hybrid (Compound 5b) | Not specified | Superior to Taxol | [4][5][6] |

| Antimalarial pyridine derivative (Compound 2g) | CQ-resistant P. falciparum RKL9 | 0.0402 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Caption: General workflow for the MTT assay to determine cytotoxicity.

Enzyme Inhibition

The pyridine-2,6-dicarboxylate substructure is a known metal-chelating motif and has been explored for its potential to inhibit metalloenzymes. Furthermore, derivatives have been designed to target other classes of enzymes.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Inhibition Metric | Value | Reference |

| 5-Amide substituted pyridine-2-carboxylic acids | Prolyl 4-hydroxylase | Inhibitory activity | Equipotent with pyridine-2,5-dicarboxylic acid | [8] |

| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl hydroxylase | IC50 | 0.19 µM | [9] |

Experimental Protocol: Enzyme Inhibition Assay (General)

The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then used to determine the IC50 value or to perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Caption: General workflow for conducting an enzyme inhibition assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound and its direct derivatives are not extensively elucidated in the available literature, the activities of the broader class of 1,4-dihydropyridine derivatives are well-characterized, particularly as L-type calcium channel blockers. The inhibition of prolyl 4-hydroxylase by certain derivatives suggests a potential role in modulating collagen biosynthesis and hypoxia-inducible factor (HIF) pathways. Further research is warranted to delineate the specific molecular targets and signaling cascades affected by this class of compounds.

Caption: Postulated mechanisms of action for related pyridine derivatives.

Conclusion

This compound and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The antimicrobial, anticancer, and enzyme-inhibiting properties highlighted in this guide underscore the importance of continued investigation into this chemical space. The provided data and experimental protocols offer a foundation for researchers to build upon, with the aim of translating these promising laboratory findings into clinically relevant applications. Future work should focus on elucidating the specific structure-activity relationships, identifying the precise molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. iau.ir [iau.ir]

- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 3. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process, with each stage being critical to the efficacy, safety, and economic viability of the final drug product. Central to this journey are the key intermediates, the molecular building blocks that form the scaffold of life-changing medications. This technical guide provides an in-depth exploration of the synthesis of pivotal intermediates for three blockbuster drugs: Atorvastatin, Sitagliptin, and the vital antimalarial agent, Artemisinin.

This document delves into the detailed experimental protocols for the synthesis of these intermediates, presents comparative quantitative data for various synthetic routes, and visualizes the intricate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Atorvastatin Intermediate: The Chiral Synthon for a Cholesterol-Lowering Blockbuster

Atorvastatin, marketed as Lipitor, is a statin medication used to prevent cardiovascular disease by lowering cholesterol levels. A key chiral intermediate in its synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this intermediate is crucial for the drug's ability to effectively inhibit HMG-CoA reductase.[1]

Synthetic Pathways and Quantitative Analysis

The synthesis of this chiral intermediate has been approached through various routes, including asymmetric hydrogenation and biocatalytic methods. Below is a comparison of different synthetic strategies.

| Synthetic Route | Key Transformation | Catalyst/Enzyme | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Asymmetric hydrogenation of a β-ketoester | Ru-BINAP complex | ~82 (for the ketoester) | >99% ee | [2] |

| Biocatalytic Reduction | Ketoreductase (KRED) mediated reduction of ethyl-4-chloroacetoacetate | KRED in combination with GDH for cofactor regeneration | 96 (for (S)-ethyl-4-chloro-3-hydroxybutyrate) | >99.5% ee | [3] |

| Henry Reaction | Henry reaction of nitromethane and a chiral aldehyde | - | 55 (overall yield of the final intermediate) | High chemical and enantiomeric purity | [4] |

| Paal-Knorr Condensation (for final drug synthesis) | Condensation of the amino intermediate with a diketone | Pivalic acid | >90 (for the condensation step) | - | [5][6] |

Detailed Experimental Protocol: Asymmetric Hydrogenation Route

This protocol is a representative summary based on the synthesis of a precursor to the key intermediate via asymmetric hydrogenation.[2]

Step 1: Synthesis of Ethyl 5-(N-carbobenzyloxy)amino-3-oxopentanoate (β-ketoester 4)

-

To a solution of N-carbobenzyloxy-β-alanine (commercially available) in a suitable aprotic solvent (e.g., tetrahydrofuran), add N,N'-carbonyldiimidazole (CDI).

-

Stir the mixture at room temperature until the formation of the corresponding imidazolide is complete (monitored by TLC or HPLC).

-

In a separate flask, prepare a solution of potassium ethyl malonate in the presence of magnesium chloride.

-

Add the activated N-carbobenzyloxy-β-alanine imidazolide to the potassium ethyl malonate solution.

-

Allow the reaction to proceed at room temperature until completion.

-

Work-up the reaction mixture by quenching with an acidic solution, followed by extraction with an organic solvent.

-

Purify the crude product by chromatography to yield the β-ketoester 4 .

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the β-ketoester 4 in a degassed solvent such as methanol.

-

Add the Ru-BINAP catalyst (a chiral ruthenium complex).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the hydrogenation is complete.

-

Carefully release the hydrogen pressure and purge the reactor with an inert gas.

-

Remove the solvent under reduced pressure.

-

The resulting chiral alcohol can then be further processed through several steps to yield the final intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate 1 .

Signaling Pathway: Atorvastatin and the HMG-CoA Reductase Pathway

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.

Sitagliptin Intermediate: Asymmetric Synthesis of a DPP-4 Inhibitor Precursor

Sitagliptin (Januvia) is an oral antihyperglycemic agent for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The key chiral intermediate in its synthesis is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .

Synthetic Pathways and Quantitative Analysis

The synthesis of this β-amino acid has been a subject of intense research, with both chemical and biocatalytic methods being developed.

| Synthetic Route | Key Transformation | Catalyst/Enzyme | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation of Enamine | Asymmetric hydrogenation of a prochiral enamine | Rh(I)/t-Bu JOSIPHOS | 82 (overall for intermediate) | >99.6% purity, >99.95% ee after crystallization | [7][8] |

| Biocatalytic Transamination | Transaminase-mediated amination of a β-keto acid | Engineered transaminase (e.g., from Arthrobacter sp.) | 92 (for the final amine) | >99.95% ee | [9][10] |

| Chemical Resolution | Resolution of a racemic mixture | (-)-Di-p-toluoyl-L-tartaric acid | 11 (overall) | 96% ee | [11] |

| Multi-enzymatic Cascade | Lipase and Transaminase cascade | Lipase and Transaminase from Roseomonas deserti | 61 (isolated yield) | - | [9][12] |

Detailed Experimental Protocol: Asymmetric Hydrogenation of an Enamine Intermediate

This protocol is a summary of the second-generation synthesis of Sitagliptin, focusing on the asymmetric hydrogenation step.[7][8]

Step 1: One-Pot Synthesis of Dehydrositagliptin Intermediate

-

This is a three-step, one-pot process starting from 2,4,5-trifluorophenylacetic acid.

-

The initial acid is converted to a mixed anhydride.

-

This is followed by a reaction with Meldrum's acid.

-

The resulting adduct is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[9][13][14]triazolo[4,3-a]pyrazine to form the dehydrositagliptin enamine intermediate.

-

The intermediate is isolated by crystallization.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

-

Add the chiral rhodium catalyst, for example, a complex of Rh(I) with a ligand like t-Bu JOSIPHOS.

-

Pressurize the reactor with hydrogen gas (e.g., 20 bar).

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 18 hours).

-

Monitor the reaction for completion by HPLC.

-

Upon completion, cool the reactor, release the pressure, and purge with an inert gas.

-

The resulting Sitagliptin can be isolated as its phosphate salt.

Signaling Pathway: Sitagliptin and the DPP-4/Incretin Pathway

Sitagliptin enhances the levels of incretin hormones, which regulate blood glucose.

Artemisinin Precursor: Biosynthesis of Artemisinic Acid

Artemisinin is a cornerstone in the treatment of malaria. Due to its complex structure, total chemical synthesis is not economically viable on a large scale. A semi-synthetic approach, starting from the precursor artemisinic acid , produced via fermentation in engineered yeast, has become a crucial source.

Biosynthetic Pathways and Quantitative Analysis

The production of artemisinic acid in Saccharomyces cerevisiae has been significantly improved through metabolic engineering.

| Yeast Strain Engineering Strategy | Key Genes Expressed/Modified | Artemisinic Acid Titer (g/L) | Reference |

| Initial Engineering | Engineered mevalonate pathway, ADS, CYP71AV1 | 0.1 | [13][15][16] |

| Further Optimization | Overexpression of MVA pathway genes, downregulation of competing pathways | 25 | [17] |

| Pilot-scale Fermentation | Engineered strain with URA3 marker restoration | > 20 | [18] |

| E. coli Engineering | Heterologous expression of yeast MVA pathway and A. annua genes | 0.105 | [17] |

Detailed Experimental Protocol: Microbial Synthesis of Artemisinic Acid

This protocol provides a general overview of the fermentation and extraction process for artemisinic acid from engineered yeast.[13][15][17]

Step 1: Yeast Fermentation

-

Inoculate a seed culture of the engineered Saccharomyces cerevisiae strain in a suitable growth medium.

-

Incubate the seed culture with shaking at an appropriate temperature (e.g., 30°C) until it reaches the desired cell density.

-

Transfer the seed culture to a larger fermenter containing a defined fermentation medium.

-

Control the fermentation parameters such as pH, temperature, and dissolved oxygen levels.

-

Feed a carbon source (e.g., glucose) to the fermenter to maintain cell growth and product formation.

-

The fermentation is typically run for several days.

Step 2: Extraction and Purification of Artemisinic Acid

-

After fermentation, harvest the yeast cells by centrifugation.

-

The artemisinic acid is often secreted by the yeast and can be found in the culture supernatant or associated with the cell pellet.

-

Extract the artemisinic acid from the fermentation broth and/or cell pellet using an appropriate organic solvent.

-

Concentrate the crude extract under reduced pressure.

-

Purify the artemisinic acid using techniques such as crystallization or chromatography. A single cooling crystallization step has been shown to yield high purity product.[19][20][21]

Experimental Workflow: From Fermentation to Purified Intermediate

Conclusion

The synthesis of key pharmaceutical intermediates is a dynamic field where innovation in synthetic chemistry and biotechnology plays a pivotal role in advancing healthcare. The examples of Atorvastatin, Sitagliptin, and Artemisinin intermediates highlight the diverse strategies employed to achieve high purity, stereoselectivity, and process efficiency. As the demand for more effective and affordable medicines continues to grow, the development of novel and sustainable methods for the synthesis of these crucial building blocks will remain a primary focus for the pharmaceutical industry. This guide serves as a valuable resource for professionals dedicated to this critical endeavor, providing a foundation of knowledge for future research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. internationaljournalssrg.org [internationaljournalssrg.org]

- 3. Production of the antimalarial drug precursor artemisinic acid in engineered yeast [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. collaborate.princeton.edu [collaborate.princeton.edu]

- 16. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [URA3 affects artemisinic acid production by an engineered Saccharomyces cerevisiae in pilot-scale fermentation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Using 4-Hydroxypyridine-2,6-dicarboxylic Acid and its Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of MOFs using 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) as the organic linker. While the primary focus is on the dicarboxylic acid, it is important to note that its dimethyl ester, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, can also be utilized as a precursor. Under the typical hydrothermal or solvothermal synthesis conditions, the ester groups are expected to hydrolyze in situ to form the corresponding carboxylate functionalities, which then coordinate with the metal centers.

The presence of the hydroxyl group and the pyridine nitrogen atom on the linker molecule offers multiple coordination sites, leading to the formation of diverse and functional MOF architectures. These MOFs are of particular interest to drug development professionals due to their potential for high drug loading capacities and stimuli-responsive drug release.

Applications in Drug Development

MOFs synthesized from 4-hydroxypyridine-2,6-dicarboxylic acid are particularly promising for drug delivery applications. The inherent properties of the pyridine-based linker can be leveraged for:

-

High Drug Loading: The porous nature of these MOFs allows for the encapsulation of therapeutic molecules within their cavities.

-

pH-Responsive Release: The pyridine moiety in the linker can be protonated or deprotonated depending on the pH of the surrounding environment. This change in protonation state can alter the stability of the MOF structure, triggering the release of the encapsulated drug in a pH-dependent manner. This is highly advantageous for targeted drug delivery to specific tissues or cellular compartments with distinct pH values, such as tumor microenvironments or endosomes.[1][2][3][4]

-

Biocompatibility: MOFs can be synthesized from biocompatible metal ions (e.g., Zn²⁺) and organic linkers, which is a crucial prerequisite for biomedical applications.[5][6]

The general mechanism for MOF-based drug delivery involves drug loading, systemic circulation, and targeted release, as illustrated in the diagram below.

Experimental Protocols

The following protocols describe the hydrothermal synthesis of two representative MOFs using 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM). These methods are foundational and can be adapted for synthesis using the dimethyl ester precursor, potentially with adjustments to reaction time or temperature to ensure complete hydrolysis.

Protocol 1: Synthesis of a Zinc-based MOF, {[Zn(HCAM)]·H₂O}n

This protocol is adapted from the hydrothermal synthesis of a 2D coordination polymer with Zinc(II) and H₃CAM.[7]

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) or this compound

-

Deionized Water

-

Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

-

In a glass vial, prepare a mixture of Zn(NO₃)₂·6H₂O (0.066 g, 0.22 mmol) and H₃CAM (0.040 g, 0.22 mmol). If using the dimethyl ester, use an equimolar amount.

-

Add 10 mL of deionized water to the vial and stir until the solids are fully suspended.

-

Transfer the suspension to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C and maintain this temperature for 72 hours.

-

After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the product in air.

Protocol 2: Synthesis of a Neodymium-based MOF, {[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}n

This protocol describes the synthesis of a 2D coordination polymer using Neodymium(III) oxide and H₃CAM.[7]

Materials:

-

Neodymium(III) Oxide (Nd₂O₃)

-

4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) or this compound

-

Deionized Water

-

Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

-

Combine Nd₂O₃ (0.034 g, 0.1 mmol) and H₃CAM (0.055 g, 0.3 mmol) in a glass vial. If using the dimethyl ester, use an equimolar amount.

-

Add 10 mL of deionized water to the mixture.

-

Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to 170°C for 72 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature naturally.

-